N,N-diethyloctadec-9-en-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-diethyloctadec-9-en-1-amine: is an organic compound belonging to the class of amines It is characterized by the presence of a long hydrocarbon chain with a double bond at the 9th position and a diethylamine group attached to the first carbon
Preparation Methods
Synthetic Routes and Reaction Conditions:
Reductive Amination: One common method for synthesizing N,N-diethyloctadec-9-en-1-amine involves the reductive amination of octadec-9-en-1-al with diethylamine in the presence of a reducing agent such as sodium cyanoborohydride.
Alkylation of Amines: Another method involves the alkylation of diethylamine with octadec-9-en-1-bromide under basic conditions, typically using a strong base like sodium hydride.
Industrial Production Methods: Industrial production of this compound often involves large-scale reductive amination processes, where the aldehyde and amine are reacted in the presence of a suitable catalyst and reducing agent to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N,N-diethyloctadec-9-en-1-amine can undergo oxidation reactions, particularly at the double bond, leading to the formation of epoxides or diols.
Reduction: The compound can be reduced to form saturated amines, where the double bond is hydrogenated.
Substitution: this compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) for epoxidation.
Reduction: Hydrogen gas in the presence of a palladium catalyst for hydrogenation.
Substitution: Alkyl halides in the presence of a base for nucleophilic substitution.
Major Products:
Epoxides and Diols: From oxidation reactions.
Saturated Amines: From reduction reactions.
Various Substituted Amines: From substitution reactions.
Scientific Research Applications
Chemistry:
Surfactants: N,N-diethyloctadec-9-en-1-amine is used in the synthesis of surfactants due to its amphiphilic nature.
Catalysis: It serves as a ligand in certain catalytic reactions, enhancing the efficiency of the process.
Biology:
Antimicrobial Agents: The compound has been studied for its potential antimicrobial properties, particularly against certain bacterial strains.
Medicine:
Drug Development: Research is ongoing to explore its potential as a building block in the synthesis of pharmaceutical compounds.
Industry:
Lubricants: It is used in the formulation of lubricants due to its long hydrocarbon chain, which provides excellent lubrication properties.
Cosmetics: The compound is also used in cosmetic formulations for its emulsifying properties.
Mechanism of Action
The mechanism of action of N,N-diethyloctadec-9-en-1-amine involves its interaction with various molecular targets. In antimicrobial applications, it disrupts the cell membrane integrity of bacteria, leading to cell lysis. In catalytic processes, it acts as a ligand, coordinating with metal centers to facilitate the catalytic cycle.
Comparison with Similar Compounds
N,N-diethyloctadec-9-en-1-amine: Similar in structure but with different alkyl groups.
N,N-dimethyloctadec-9-en-1-amine: Contains methyl groups instead of ethyl groups.
N,N-diethylhexadec-9-en-1-amine: Has a shorter hydrocarbon chain.
Uniqueness: this compound is unique due to its specific combination of a long hydrocarbon chain with a double bond and a diethylamine group, which imparts distinct physical and chemical properties, making it suitable for a wide range of applications.
Properties
CAS No. |
30339-26-5 |
---|---|
Molecular Formula |
C22H45N |
Molecular Weight |
323.6 g/mol |
IUPAC Name |
N,N-diethyloctadec-9-en-1-amine |
InChI |
InChI=1S/C22H45N/c1-4-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23(5-2)6-3/h13-14H,4-12,15-22H2,1-3H3 |
InChI Key |
CWEGOSBBFLRMKN-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCCN(CC)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.